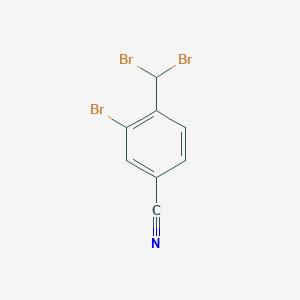

3-Bromo-4-(dibromomethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-(dibromomethyl)benzonitrile is a chemical compound with the molecular formula C8H4Br3N . It has an average mass of 353.836 Da and a monoisotopic mass of 350.789368 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(dibromomethyl)benzonitrile consists of a benzonitrile core with bromomethyl groups attached at the 3 and 4 positions . The InChI code for this compound is 1S/C8H4Br3N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 .Physical And Chemical Properties Analysis

3-Bromo-4-(dibromomethyl)benzonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards

While specific safety and hazard information for 3-Bromo-4-(dibromomethyl)benzonitrile is not available, related compounds such as 4-(Bromomethyl)benzonitrile are classified as dangerous, with hazard statements indicating that it is toxic if swallowed and causes skin and eye irritation . Always handle chemical compounds with appropriate safety measures.

Mécanisme D'action

Target of Action

It is known that brominated benzonitriles, such as this compound, are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

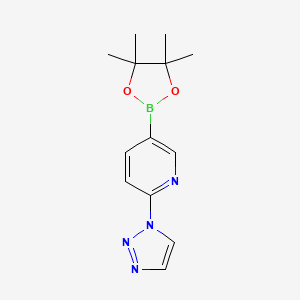

3-Bromo-4-(dibromomethyl)benzonitrile is known to undergo Suzuki cross-coupling reactions with bis(pinacolato)diboron . This suggests that the compound can act as a source of bromine atoms in these reactions, facilitating the formation of carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a reagent in suzuki cross-coupling reactions, it can facilitate the formation of carbon-carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(dibromomethyl)benzonitrile can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution .

Propriétés

IUPAC Name |

3-bromo-4-(dibromomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXHKQVEGXYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)